molecular formula C20H29N3O4 B2700024 N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide CAS No. 1014070-45-1

N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide

Cat. No.: B2700024
CAS No.: 1014070-45-1
M. Wt: 375.469
InChI Key: KTDKTSGZZLMTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring substituted with isobutoxy and isobutyl groups, along with a carboxamide functional group attached to a 2,4-dimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole core, followed by the introduction of the isobutoxy and isobutyl groups. The final step involves the attachment of the 2,4-dimethoxyphenyl moiety through a carboxamide linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s reactivity or stability .

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial RNA polymerase, thereby preventing bacterial gene transcription. This inhibition occurs through binding to the switch region of the enzyme, which is crucial for its function . The compound’s ability to interact with this target makes it a promising candidate for the development of new antibacterial agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with various substitutions on the pyrazole ring and phenyl moiety. Examples include:

Uniqueness

What sets N-(2,4-dimethoxyphenyl)-3-isobutoxy-1-isobutyl-1H-pyrazole-4-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(2-methylpropoxy)-1-(2-methylpropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-13(2)10-23-11-16(20(22-23)27-12-14(3)4)19(24)21-17-8-7-15(25-5)9-18(17)26-6/h7-9,11,13-14H,10,12H2,1-6H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDKTSGZZLMTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)OCC(C)C)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.